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Compound of Interest

Compound Name: 4-Azaspiro[2.4]heptan-5-one

Cat. No.: B1278645 Get Quote

InChI Key: VQUZFCQUXHZVOW-UHFFFAOYSA-N

This technical guide provides a detailed overview of 4-Azaspiro[2.4]heptan-5-one, a

heterocyclic organic compound of interest to researchers and professionals in the fields of

medicinal chemistry and drug development. While detailed experimental data for this specific

compound is not extensively available in public literature, this document consolidates the

known information and presents a putative experimental workflow based on established

synthetic methodologies for analogous structures.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Azaspiro[2.4]heptan-
5-one is presented below. This data is aggregated from various chemical databases and

predictive models.
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Property Value Source

Molecular Formula C₆H₉NO PubChem[1]

Molecular Weight 111.14 g/mol Ambeed.com[2]

InChI Key
VQUZFCQUXHZVOW-

UHFFFAOYSA-N
PubChem[1]

CAS Number 308266-51-5 Ambeed.com[2]

SMILES O=C1NCC2(C1)CC2 Ambeed.com[2]

Predicted XLogP3 -0.6 PubChem

Predicted Hydrogen Bond

Donor Count
1 PubChem

Predicted Hydrogen Bond

Acceptor Count
1 PubChem

Predicted Rotatable Bond

Count
0 PubChem

Predicted Exact Mass 111.06841391 g/mol PubChem

Predicted Monoisotopic Mass 111.06841391 g/mol PubChem

Predicted Topological Polar

Surface Area
29.1 Å² PubChem

Experimental Protocols
A specific, peer-reviewed synthesis protocol for 4-Azaspiro[2.4]heptan-5-one is not readily

available in the surveyed literature. However, based on the synthesis of structurally similar

compounds, such as 4-azaspiro[2.4]hept-6-en-5-ones and derivatives of 5-

azaspiro[2.4]heptane-6-carboxylic acid, a plausible synthetic route can be proposed. The

following outlines a hypothetical multi-step synthesis.

Proposed Synthetic Pathway:
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A potential synthetic approach could involve the construction of the spirocyclic lactam core

through a key cyclization step. One possible strategy is the intramolecular cyclization of a

suitably functionalized cyclopropane derivative.

Step 1: Synthesis of a Cyclopropane Precursor. This could be achieved through the reaction

of a malonic ester derivative with a 1,2-dihaloethane to form the cyclopropane ring, followed

by functional group manipulation to introduce the necessary amine and carboxylic acid

functionalities.

Step 2: Intramolecular Amidation. The resulting amino acid would then be subjected to

intramolecular amidation to form the lactam ring of 4-Azaspiro[2.4]heptan-5-one. This

cyclization can typically be promoted by coupling agents such as dicyclohexylcarbodiimide

(DCC) or by heating to induce thermal cyclization.

General Characterization Protocol:

Following a successful synthesis, the structure and purity of 4-Azaspiro[2.4]heptan-5-one
would be confirmed using a standard battery of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

acquired to confirm the chemical structure, including the connectivity of atoms and the

number of protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional

groups, notably the characteristic C=O stretch of the lactam and the N-H stretch.

Melting Point Analysis: The melting point would be determined to assess the purity of the

synthesized compound.

Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity

and the signaling pathways in which 4-Azaspiro[2.4]heptan-5-one may be involved. However,

the broader class of azaspirocyclic compounds has been investigated for a range of biological

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


activities. For instance, derivatives of 5-azaspiro[2.4]heptane have been explored as potent

orexin receptor antagonists.[3] Further research is required to elucidate the specific

pharmacological profile of 4-Azaspiro[2.4]heptan-5-one.

Visualizations
To illustrate a potential experimental workflow for the synthesis and characterization of 4-
Azaspiro[2.4]heptan-5-one, the following diagrams are provided.
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Caption: Proposed workflow for the synthesis and characterization of 4-Azaspiro[2.4]heptan-
5-one.
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Caption: Logical workflow for the biological evaluation of 4-Azaspiro[2.4]heptan-5-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1278645#inchi-key-for-4-azaspiro-2-4-heptan-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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